molecular formula C9H13NO5 B3061048 2-(Diethoxymethyl)-5-nitrofuran CAS No. 3455-50-3

2-(Diethoxymethyl)-5-nitrofuran

Cat. No.: B3061048
CAS No.: 3455-50-3
M. Wt: 215.2 g/mol
InChI Key: KCOCEYGKBVVPDC-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molar mass, and possibly its structure. For example, a similar compound, 2-(Diethoxymethyl)furan, has a molecular formula of C9H14O3 .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Nitrofuran Derivatives and Cytotoxicity Mechanisms

Nitrofurans, which include derivatives like 2-(Diethoxymethyl)-5-nitrofuran, have been studied for their antimicrobial properties and associated cytotoxic effects. Research reveals that the cytotoxicity of nitrofuran drugs is not solely due to reactive oxygen species (ROS) generation through redox cycling, suggesting the presence of a nitro-reduction independent mechanism of toxicity. Non-nitrated derivatives of nitrofuran, despite not entering into redox cycles, were found to generate intracellular ROS in similar amounts to their nitrated counterparts, indicating complex mechanisms of cell toxicity beyond redox cycling. These findings could have implications for the development of nitrofuran derivatives with enhanced safety profiles for medical applications (Gallardo-Garrido et al., 2020).

Antibacterial Activity and Structure-Activity Relationships

The synthesis and investigation of 5-nitrofuran derivatives, including compounds structurally related to this compound, have shown significant antibacterial activity. These studies have helped in understanding the quantitative structure-activity relationships (QSAR) that govern the antibacterial efficacy of nitrofuran compounds. The antibacterial activity against both Gram-positive and Gram-negative bacteria has been linked to specific structural features of the nitrofuran derivatives, providing insights into the design of more effective antibacterial agents (Pires et al., 2001).

Potential in Radiotherapy as Radiosensitizers

Studies on 2-nitrofuran, a compound closely related to this compound, have evaluated its potential as a radiosensitizer in radiotherapy. The interaction of low-energy electrons with 2-nitrofuran has been examined, revealing effective molecular decomposition, which could have implications for enhancing the efficacy of radiotherapy in cancer treatment. The identification of major resonance regions where abundant anions are detected suggests a potential pathway for radiosensitization through electron attachment processes (Saqib et al., 2020).

Chemical Synthesis and Catalysis

Research on the chloroalkylation of furans, including those with diethoxyphosphinoylmethyl groups similar to this compound, has provided valuable insights into their reactivity and potential applications in chemical synthesis. These studies have led to the development of new methodologies for the synthesis of chloromethyl derivatives of furans, which could be utilized as intermediates in the production of pharmaceuticals and other chemical compounds (Pevzner, 2008).

Mechanism of Action

This is typically more relevant for bioactive compounds and drugs, and would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. Safety data sheets are often a good source of this information .

Future Directions

This would involve discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

2-(diethoxymethyl)-5-nitrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-3-13-9(14-4-2)7-5-6-8(15-7)10(11)12/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOCEYGKBVVPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(O1)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188088
Record name Furan, 2-(diethoxymethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3455-50-3
Record name Furan, 2-(diethoxymethyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003455503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-(diethoxymethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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